molecular formula C10H7ClN6S B8613846 5-chloro-4-(1H-pyrazol-4-yl)-N-(pyrimidin-2-yl)thiazol-2-amine

5-chloro-4-(1H-pyrazol-4-yl)-N-(pyrimidin-2-yl)thiazol-2-amine

Cat. No. B8613846
M. Wt: 278.72 g/mol
InChI Key: LBFMKNHIIHQVCO-UHFFFAOYSA-N
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Patent
US09073907B2

Procedure details

According to Scheme 7, Step 2: A mixture of 5-chloro-4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-N-(pyrimidin-2-yl)thiazol-2-amine (0.33 mmol, 130 mg) in TFA (1 mL) was stirred for 8 minutes at 120° C. under microwave activation. The reaction mixture was neutralized with a saturated aqueous solution of Na2CO3 and extracted with AcOEt. The combined organic layers were dried over MgSO4, were filtered and were evaporated under reduced pressure. The crude compound was purified by flash chromatography with silica gel using DCM/MeOH (96:4) as eluent to afford 5-chloro-4-(1H-pyrazol-4-yl)-N-(pyrimidin-2-yl)thiazol-2-amine (0.26 mmol, 74 mg, 81%) as a beige solid.
Name
5-chloro-4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-N-(pyrimidin-2-yl)thiazol-2-amine
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([NH:7][C:8]2[N:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[N:4][C:3]=1[C:14]1[CH:15]=[N:16][N:17](CC2C=CC(OC)=CC=2)[CH:18]=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)(C(F)(F)F)=O>[Cl:1][C:2]1[S:6][C:5]([NH:7][C:8]2[N:13]=[CH:12][CH:11]=[CH:10][N:9]=2)=[N:4][C:3]=1[C:14]1[CH:15]=[N:16][NH:17][CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
5-chloro-4-(1-(4-methoxybenzyl)-1H-pyrazol-4-yl)-N-(pyrimidin-2-yl)thiazol-2-amine
Quantity
130 mg
Type
reactant
Smiles
ClC1=C(N=C(S1)NC1=NC=CC=N1)C=1C=NN(C1)CC1=CC=C(C=C1)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was stirred for 8 minutes at 120° C. under microwave activation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by flash chromatography with silica gel

Outcomes

Product
Details
Reaction Time
8 min
Name
Type
product
Smiles
ClC1=C(N=C(S1)NC1=NC=CC=N1)C=1C=NNC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.26 mmol
AMOUNT: MASS 74 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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